6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-7(6-1-2-15-4-6)3-11-9-12-5-13-14(8)9/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCZVCMCVRHJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=NC=N3)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation reaction, where a thiophene derivative, an aminotriazole, and a suitable aldehyde or ketone are reacted under reflux conditions in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and heating the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using halogenated derivatives as starting materials
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell proliferation and survival. By inhibiting these targets, the compound can disrupt critical cellular processes, leading to the inhibition of cancer cell growth or the elimination of pathogens .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Structural and Functional Insights
Position 6 Modifications :
- The 3-thienyl group in the target compound may confer distinct electronic properties compared to fluorinated aryl groups (e.g., 2,4,6-trifluorophenyl in Compound 17). Thiophene’s electron-rich nature could influence binding to tubulin or microbial targets .
- Fluorinated aryl groups (e.g., in TTI-237) enhance microtubule binding via hydrophobic and dipole interactions, critical for anticancer activity .
Position 7 Substituents :
- Bulky amines (e.g., cyclopropylethylamine in Compound 17) improve metabolic stability and target affinity in neurodegenerative models .
- Primary amines (as in the target compound and Ametoctradin) are associated with fungicidal activity, though Ametoctradin’s long octyl chain at position 6 enhances membrane penetration .
Position 5 Variations :
- Chlorine or phenyl groups at position 5 are common in anti-tubercular (Compound 40) and anticancer agents (TTI-237), suggesting steric and electronic optimization for diverse targets .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups at positions 5 or 6 enhance microtubule stabilization and enzymatic inhibition (e.g., pfDHOD in antimalarial compounds) .
- Steric Effects : Bulky substituents at position 7 (e.g., tetrahydronaphthalenyl in Compound 5) improve antimalarial docking scores by filling hydrophobic pockets in Plasmodium enzymes .
- Chirality : Enantiomers like Compound 17 show identical spectroscopic properties but may differ in vivo efficacy, highlighting the need for stereochemical optimization .
Biological Activity
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fusion of a thiophene ring with a triazolopyrimidine scaffold, which contributes to its potential therapeutic applications.
- IUPAC Name : 6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C9H7N5S
- CAS Number : 320416-40-8
- Chemical Structure : Chemical Structure
Biological Activities
The biological activities of this compound include:
-
Anticancer Activity :
- Compounds with similar triazolopyrimidine scaffolds have shown significant anticancer properties. For instance, studies indicate that derivatives can inhibit tumor cell proliferation and induce apoptosis through various mechanisms including the modulation of cell cycle regulators and apoptotic pathways .
- Antiviral Properties :
- Antimicrobial Effects :
The biological effects of this compound are attributed to its interaction with various biochemical pathways:
- Target Interactions : Similar compounds have been shown to interact with enzymes involved in nucleic acid synthesis and protein kinases, which are crucial for cell growth and division.
- Biochemical Pathways : These compounds can modulate signaling pathways such as MAPK and NF-kB pathways, leading to altered gene expression associated with inflammation and cancer progression .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Q & A
Q. What are the standard synthetic routes for 6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
The compound is typically synthesized via nucleophilic substitution of a 7-chloro precursor with amines. A general protocol involves reacting 7-chloro-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine with ammonia or substituted amines under inert conditions (N₂) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or ethanol. Reaction temperatures range from room temperature to 100°C, with yields varying between 50–90% . For example, Zuniga et al. (2024) demonstrated this method using phenethylamine derivatives .
Q. How can spectroscopic methods confirm the structure of this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To verify substitution patterns and amine proton environments.
- LCMS (ESI) : For molecular ion confirmation (e.g., m/z 284.44 observed in similar triazolopyrimidines) .
- X-ray crystallography : To resolve ambiguities in regiochemistry, as shown in studies of analogous triazolopyrimidines .
Advanced Research Questions
Q. How do substituents at the 5- and 7-positions influence biological activity?
Modifications at these positions significantly affect pharmacological properties:
- 5-Position : Bulky aryl groups (e.g., phenyl) enhance enzyme inhibition by increasing hydrophobic interactions with target proteins .
- 7-Amino Group : Alkyl or aryl substitutions modulate solubility and bioavailability. For instance, trifluoromethyl groups improve metabolic stability .
- Data-driven example : A study on pyrazolo[1,5-a]pyrimidine derivatives showed that a trifluoromethyl group at position 2 increased anticancer activity by 40% compared to non-fluorinated analogs .
Q. What strategies mitigate side reactions during synthesis (e.g., undesired byproducts)?
Byproduct formation (e.g., hydroxylation at position 7) can occur due to residual moisture or incomplete substitution. Mitigation strategies include:
- Strict anhydrous conditions : Use of molecular sieves or dry solvents.
- Excess amine reagent : Ensures complete displacement of the chloro group.
- Chromatographic purification : Silica gel columns with gradients of ethyl acetate/light petroleum (e.g., 3:7) effectively isolate the target compound .
Q. How can computational methods predict pharmacokinetic properties?
In silico tools like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models are used to:
- Identify binding motifs : Docking studies with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) reveal hydrogen-bonding interactions between the triazole ring and catalytic residues .
- Predict logP and solubility : Substituents like methoxy groups reduce logP values, improving aqueous solubility .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Low yields in polar solvents : Ethanol/NMP mixtures often require optimization for larger batches.
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ice-cold water) for cost-effective scaling .
- Regioselectivity : Ensure single-isomer formation via controlled reaction times (e.g., 2–3 hours at 100°C) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
